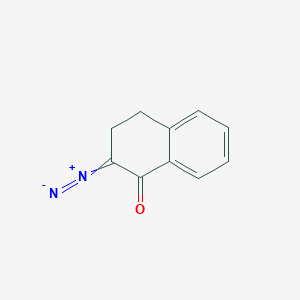
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one is a chemical compound known for its unique structure and reactivity It features a cyclopropyl ring substituted with two bromine atoms and three methyl groups, making it a highly interesting molecule in organic chemistry
Métodos De Preparación
The synthesis of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,3-trimethylcyclopropane using bromine (Br2) in the presence of a catalyst. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 0-25°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from -10°C to 50°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
1-(2,2-Dibromo-1,3,3-trimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1,2-Dibromocyclopentane: Both compounds feature bromine-substituted cycloalkanes, but differ in ring size and substitution pattern.
1,3-Dibromopropane: This compound has a linear structure with two bromine atoms, making it less sterically hindered compared to the cyclopropyl derivative.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: This compound has a similar bromine substitution but includes an aromatic ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl ring and the specific arrangement of bromine and methyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
52100-86-4 |
|---|---|
Fórmula molecular |
C8H12Br2O |
Peso molecular |
283.99 g/mol |
Nombre IUPAC |
1-(2,2-dibromo-1,3,3-trimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H12Br2O/c1-5(11)7(4)6(2,3)8(7,9)10/h1-4H3 |
Clave InChI |
RYUXUAMLMWSLNA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(C(C1(Br)Br)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


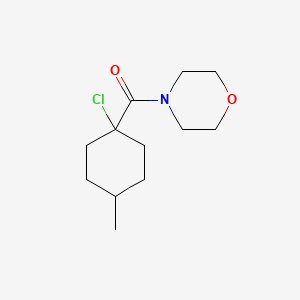
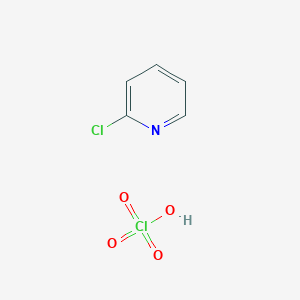
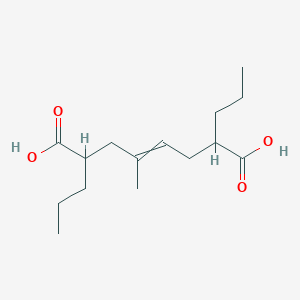
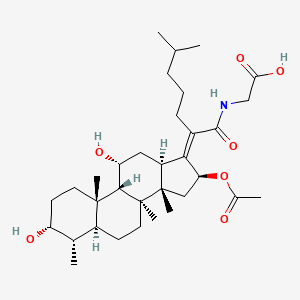

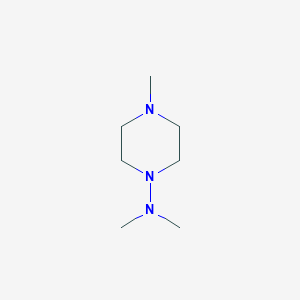
methanethione](/img/structure/B14637979.png)
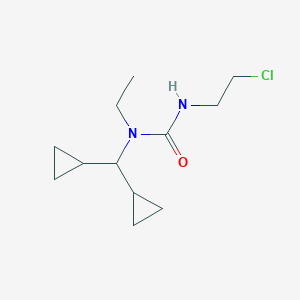
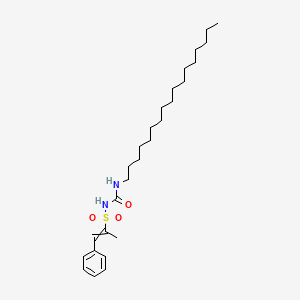
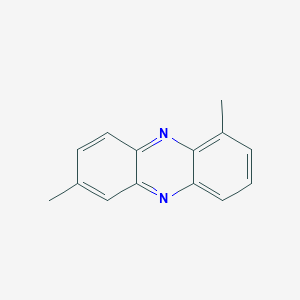

![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
